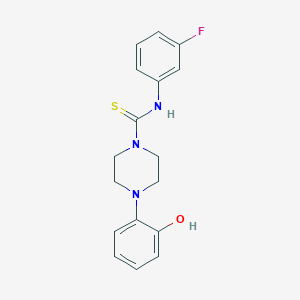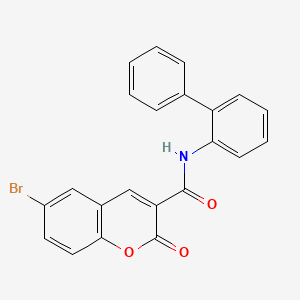![molecular formula C17H25ClN2O2 B4853342 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine
Vue d'ensemble
Description
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine is not fully understood, but it is believed to act on various molecular targets in the body. 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and vasodilation. In the brain, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer cells, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to induce apoptosis and inhibit cell proliferation. In the cardiovascular system, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to relax blood vessels and reduce blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has several advantages for lab experiments, including its relatively simple synthesis and its well-characterized chemical properties. However, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, including:
1. Further studies on the mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, particularly in the brain and in cancer cells.
2. Development of new synthetic methods for 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine that improve its solubility and reduce its toxicity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in animal models and humans.
4. Exploration of the potential therapeutic applications of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in other fields, such as immunology and infectious diseases.
5. Development of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine derivatives with improved potency and selectivity for specific molecular targets.
Applications De Recherche Scientifique
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. In cardiovascular disease, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have vasodilatory properties and may be useful in the treatment of hypertension and other cardiovascular conditions.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-4-7-19-8-10-20(11-9-19)17(21)14(3)22-16-12-13(2)5-6-15(16)18/h5-6,12,14H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKSAPAMMZOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853297.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)

![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
![N-(2,6-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4853324.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B4853336.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4853354.png)
![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)
![2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B4853368.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
![N-butyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4853377.png)